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Compound Name: Desmethylprodine

Cat. No.: B3395034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Desmethylprodine, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), is a

synthetic opioid analgesic developed in the 1940s at Hoffmann-La Roche.[1] Structurally, it is

an analog of pethidine (meperidine). While it demonstrated analgesic effects, it was never

marketed.[1] Desmethylprodine is perhaps most notorious for the tragic incidents in the late

1970s and early 1980s where illicitly synthesized batches contaminated with the neurotoxin 1-

methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) caused users to develop irreversible

Parkinson's-like symptoms.[1] This event, however, inadvertently provided a crucial animal

model for Parkinson's disease research. In the United States, Desmethylprodine is classified

as a Schedule I controlled substance, signifying a high potential for abuse and no accepted

medical use.[1][2]

Chemical Structure and Physicochemical Properties
Desmethylprodine is a reversed ester of pethidine and, unlike its derivative prodine, does not

exhibit optical isomerism.[1]
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Identifier Value

IUPAC Name
(1-methyl-4-phenylpiperidin-4-yl) propanoate[1]

[2]

Common Names
Desmethylprodine, MPPP, 3-

desmethylprodine[1][3]

CAS Number 13147-09-6[1][2]

Molecular Formula C₁₅H₂₁NO₂[1][2]

Molecular Weight 247.338 g·mol⁻¹[1]

SMILES CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2[2]

InChI

InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-

16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-

12H2,1-2H3[1]

Physicochemical Data
Experimental physicochemical data for Desmethylprodine is not readily available in the

reviewed literature. For comparative purposes, data for the structurally related compound

Meperidine (Pethidine) is provided below.

Property Value (Meperidine)

Melting Point 186-189 °C (hydrochloride salt)[4]

Boiling Point 390.37°C (estimate)[5]

pKa 8.7[5]

Solubility Very soluble in water (hydrochloride salt)[4]

Pharmacology
Mechanism of Action
Desmethylprodine functions as a potent agonist of the μ-opioid receptor (MOR), which is a G-

protein coupled receptor (GPCR).[3] The activation of the μ-opioid receptor by an agonist like

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://en.wikipedia.org/wiki/Desmethylprodine
https://pubchem.ncbi.nlm.nih.gov/compound/4-propionyloxy-4-phenyl-N-methylpiperidine
https://en.wikipedia.org/wiki/Desmethylprodine
https://ecddrepository.org/en/mppp
https://en.wikipedia.org/wiki/Desmethylprodine
https://pubchem.ncbi.nlm.nih.gov/compound/4-propionyloxy-4-phenyl-N-methylpiperidine
https://en.wikipedia.org/wiki/Desmethylprodine
https://pubchem.ncbi.nlm.nih.gov/compound/4-propionyloxy-4-phenyl-N-methylpiperidine
https://en.wikipedia.org/wiki/Desmethylprodine
https://pubchem.ncbi.nlm.nih.gov/compound/4-propionyloxy-4-phenyl-N-methylpiperidine
https://en.wikipedia.org/wiki/Desmethylprodine
https://www.benchchem.com/product/b3395034?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0251343.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC1201314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1201314/
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0251343.aspx
https://www.benchchem.com/product/b3395034?utm_src=pdf-body
https://ecddrepository.org/en/mppp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3395034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Desmethylprodine initiates a signaling cascade that leads to analgesic effects. This primarily

involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP)

levels, and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+

channels), leading to hyperpolarization and reduced neuronal excitability.
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Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Pharmacological Data
Specific in vitro binding affinity data (Ki) and functional potency data (EC₅₀/IC₅₀) for

Desmethylprodine are not readily available in the public domain literature. However,

qualitative and comparative in vivo data have been reported.
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Parameter Value/Description

Receptor Target μ-opioid receptor agonist[3]

Analgesic Potency

- Approximately 0.7 to 1.5 times the potency of

morphine.[1][3]- Reported to have up to 30

times the activity of pethidine in rats.[1]

Receptor Affinity (Ki) Data not available.

Functional Potency (EC₅₀/IC₅₀) Data not available.

Experimental Protocols
Synthesis of Desmethylprodine (MPPP)
The synthesis of Desmethylprodine is a two-step process first reported by Ziering and Lee in

1947.[6] This procedure requires strict anaerobic conditions and careful temperature control to

prevent the formation of the neurotoxic byproduct MPTP.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://ecddrepository.org/en/mppp
https://en.wikipedia.org/wiki/Desmethylprodine
https://ecddrepository.org/en/mppp
https://en.wikipedia.org/wiki/Desmethylprodine
https://www.benchchem.com/product/b3395034?utm_src=pdf-body
https://www.benchchem.com/product/b3395034?utm_src=pdf-body
https://www.chm.bris.ac.uk/motm/mppp/mppph.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3395034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Grignard Reaction

Step 2: Esterification Side Reaction (Dehydration)
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Caption: Synthetic workflow for Desmethylprodine (MPPP).
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Step 1: Synthesis of 1-methyl-4-phenylpiperidin-4-ol

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of phenyllithium or

freshly prepared phenylmagnesium bromide in anhydrous diethyl ether.

Reaction: The flask is cooled in an ice bath. A solution of 1-methyl-4-piperidone in anhydrous

diethyl ether is added dropwise from the dropping funnel to the Grignard/organolithium

reagent under a nitrogen atmosphere, maintaining the temperature below 10°C.

Completion and Quenching: After the addition is complete, the reaction mixture is stirred at

room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution

of ammonium chloride (NH₄Cl).

Extraction and Isolation: The ethereal layer is separated, and the aqueous layer is extracted

with diethyl ether (3x). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to

yield the crude tertiary alcohol, 1-methyl-4-phenylpiperidin-4-ol. This intermediate is often

used in the next step without further purification.

Step 2: Esterification to Desmethylprodine (MPPP)

Reaction Setup: The crude 1-methyl-4-phenylpiperidin-4-ol is dissolved in a suitable solvent

such as dichloromethane or pyridine in a round-bottom flask.

Esterification: The solution is cooled in an ice-water bath. Propionic anhydride is added

dropwise. Crucially, the reaction temperature must be maintained below 30°C at all times.[1]

Exceeding this temperature, especially under acidic conditions, can lead to the dehydration

of the tertiary alcohol and the formation of the neurotoxic impurity MPTP.[1]

Monitoring: The reaction is stirred at room temperature for 12-24 hours and monitored by

TLC.

Workup: Upon completion, the reaction is quenched with water or a saturated sodium

bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with

dichloromethane.
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Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated in vacuo. The crude product is then purified, typically by

crystallization from a suitable solvent system (e.g., ethanol/ether) or by column

chromatography to yield pure Desmethylprodine. The hydrochloride salt can be prepared

by treating a solution of the free base with ethereal HCl.

In Vitro Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of a test

compound like Desmethylprodine for the μ-opioid receptor using a competitive radioligand

binding assay.

Materials:

Cell membranes expressing human μ-opioid receptors (commercially available or

prepared from cell lines like CHO-hMOR).

Radioligand: [³H]DAMGO (a selective μ-opioid agonist) or [³H]Diprenorphine (a non-

selective antagonist).

Non-specific binding control: Naloxone (10 µM).

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Test compound (Desmethylprodine) at various concentrations.

Scintillation cocktail and vials.

Glass fiber filters (e.g., Whatman GF/C).

Brandel cell harvester or similar filtration apparatus.

Procedure:

1. Prepare serial dilutions of Desmethylprodine in the assay buffer.

2. In a 96-well plate or microcentrifuge tubes, combine the cell membrane preparation (20-40

µg of protein), the radioligand at a concentration near its Kd (e.g., 0.2 nM
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[³H]Diprenorphine), and varying concentrations of the test compound.

3. For total binding, omit the test compound. For non-specific binding, add a high

concentration of naloxone (10 µM).

4. Incubate the mixture at 25°C for 60-90 minutes to allow binding to reach equilibrium.[7]

5. Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

6. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[7]

7. Place the filters in scintillation vials, add the scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis:

1. Calculate specific binding by subtracting the non-specific binding from the total binding.

2. Plot the percentage of specific binding against the logarithm of the test compound

concentration.

3. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to

determine the IC₅₀ value (the concentration of Desmethylprodine that inhibits 50% of the

specific radioligand binding).

4. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀

/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Toxicity: The Danger of MPTP
The primary toxicological concern with Desmethylprodine is not the compound itself but the

potential for the formation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) during

synthesis.[1] This occurs through the dehydration of the intermediate tertiary alcohol, a reaction

favored by elevated temperatures (>30°C) and acidic conditions.[1]

MPTP is highly lipophilic and readily crosses the blood-brain barrier. In the brain, it is

metabolized by the enzyme monoamine oxidase B (MAO-B) in glial cells to the toxic cation 1-
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methyl-4-phenylpyridinium (MPP⁺).[1] MPP⁺ is then taken up by dopamine transporters into

dopaminergic neurons in the substantia nigra. It accumulates in mitochondria, where it inhibits

Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and

ultimately, selective neuronal death. This process clinically manifests as a severe and

irreversible form of parkinsonism.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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